molecular formula C9H17NO4 B6614556 N-Lactoyl-Leucine CAS No. 210769-82-7

N-Lactoyl-Leucine

Cat. No. B6614556
CAS RN: 210769-82-7
M. Wt: 203.24 g/mol
InChI Key: BUMIGZVUJKNXCO-BQBZGAKWSA-N
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Description

N-Lactoyl-Leucine, also known as N-L-Leucine, is an amino acid derivative of leucine, which is an essential amino acid found in many foods. N-L-Leucine is a key component of many proteins and has been studied extensively for its role in the synthesis of enzymes and other proteins. It has also been studied for its role in the regulation of gene expression, as well as its effects on cell metabolism and energy production. N-L-Leucine is also known to have antioxidant, anti-inflammatory, and neuroprotective properties.

Scientific Research Applications

Application in Cell Culture Media

N-Lactoyl-leucine, along with N-lactoyl-isoleucine, has shown promising results in cell culture media formulations, particularly in the production of protein-based therapeutics like monoclonal antibodies and antibody fragments. These compounds were found to increase the overall solubility of cell culture media, proving to be bioavailable and suitable for replacing canonical amino acids in cell culture feeds. This application is significant in supporting next-generation bioprocesses, offering an advantageous alternative to traditional amino acids (Schmidt et al., 2021).

Role in Cancer Detection

N-Lactoyl-leucine was identified in a study on clear cell Renal Cell Carcinoma (ccRCC), indicating its association with the disease. The study utilized metabolomics approaches to compare metabolic footprints of ccRCC cell lines and non-tumor renal cell lines with human serum metabolic profiles of ccRCC patients and healthy individuals. N-Lactoyl-leucine emerged as part of a panel of discriminant features, providing a new avenue for understanding the metabolic signatures related to ccRCC (Knott et al., 2018).

Asymmetric Hydrogenations in Chemistry

The compound has also been involved in chemical studies, particularly in asymmetric hydrogenations. For example, research on N-[(R)-Lactoyl]-(S)-amino acid isobutyl esters, which include variants of N-Lactoyl-leucine, has been conducted to understand the effects of solvents and temperature on the catalytic hydrogenation process, offering insights into the synthesis of stereochemically complex molecules (Harada & Munegumi, 1983).

Ubiquitous Metabolites and Reverse Proteolysis

N-Lactoyl-amino acids, including N-Lactoyl-leucine, have been identified as ubiquitous metabolites formed from lactate and amino acids through the reverse action of the protease cytosolic nonspecific dipeptidase 2. This discovery highlights a previously underestimated biochemical process in vivo, offering new perspectives on human metabolism and potential biomarkers (Jansen et al., 2015).

properties

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMIGZVUJKNXCO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lactoyl-Leucine

CAS RN

210769-82-7
Record name N-Lactoylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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